Arsonamidous chloride, N,N-diphenyl-
Description
It is also known by synonyms such as N,N-diphenylarsonamidous chloride and diphenylaminochlorarsine. Structurally, it features an arsenic atom bonded to a chloride and two phenylamide groups.
Properties
CAS No. |
16758-26-2 |
|---|---|
Molecular Formula |
C12H10AsClN |
Molecular Weight |
278.59 g/mol |
InChI |
InChI=1S/C12H10AsClN/c14-13-15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChI Key |
XMHSZWAUTGKBDP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)[As]Cl |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)[As]Cl |
Other CAS No. |
16758-26-2 |
Synonyms |
10-chloro-5,10-dihydroarsacridine adamsite diphenylaminochloroarsine phenarsazine chloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Characteristics:
- Toxicity : Low toxicity by inhalation (rat LC₅₀: 3700 mg/m³/90M), but it causes systemic effects in humans (e.g., gastrointestinal and pulmonary irritation at 38 mg/m³/2M exposure) and is a mild eye irritant .
- Decomposition: Releases toxic vapors of NOₓ, arsenic (As), and chloride (Cl⁻) upon heating .
Comparison with Structurally Similar Compounds
N,N-Diphenyl α-Chloroacetamide (CAS Not Provided)
Structure : Features a chloroacetamide backbone with two phenyl groups attached to the nitrogen.
Synthesis : Prepared by reacting diphenylamine with α-chloroacetyl chloride in the presence of triethylamine .
Key Differences :
- Elemental Composition : Contains chlorine but lacks arsenic, reducing heavy metal toxicity.
- Reactivity: The α-chloro group enables nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis (e.g., for α-anilinoesters) .
N-(Phenyl-4-Arsonic Acid) Derivatives
Examples : N-(Phenyl-4-arsonic acid)glycine dimethylamide .
Structure : Arsenic bonded to a phenylarsonic acid group and an amide.
Key Differences :
Chloroacetamide Derivatives (e.g., 2-Chloro-N-[4-(dimethylsulfamoyl)phenyl]acetamide)
Structure : Chloroacetamide with a sulfamoylphenyl group .
Key Differences :
Physical Properties
Toxicity Trends
- Arsenic-Containing Compounds : Generally exhibit higher systemic toxicity (e.g., human TCLo for Arsonamidous chloride: 38 mg/m³) compared to purely organic chloroacetamides .
- Chloroacetamides : Reactivity of the α-chloro group poses risks of alkylation and mutagenicity, absent in arsenic-based compounds .
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